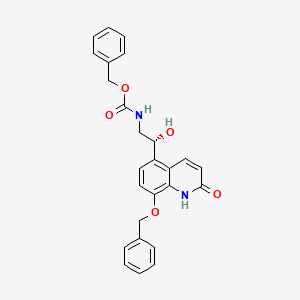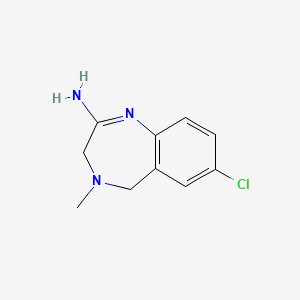
benzyl (R)-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a benzyloxy group, which is a benzyl ether. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl chloride reacts with a phenol derivative in the presence of a base like sodium hydroxide.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the quinoline derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar reactivity but lacks the quinoline core.
tert-Butyl carbamate: Another carbamate used as a protecting group in organic synthesis.
Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyloxy group.
Uniqueness
The uniqueness of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-hydroxyethyl)carbamate lies in its complex structure, which combines a quinoline core with a benzyloxy group and a carbamate functionality. This combination provides a unique set of chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C26H24N2O5 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
benzyl N-[(2R)-2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C26H24N2O5/c29-22(15-27-26(31)33-17-19-9-5-2-6-10-19)20-11-13-23(25-21(20)12-14-24(30)28-25)32-16-18-7-3-1-4-8-18/h1-14,22,29H,15-17H2,(H,27,31)(H,28,30)/t22-/m0/s1 |
Clé InChI |
JYKHOOVUCGTXQO-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CNC(=O)OCC4=CC=CC=C4)O)C=CC(=O)N3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CNC(=O)OCC4=CC=CC=C4)O)C=CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)



![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)







